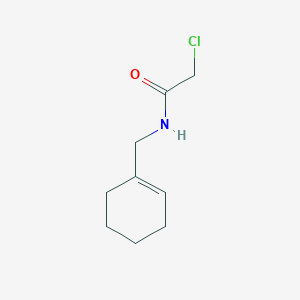
2-Chloro-N-(cyclohexen-1-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(cyclohexen-1-ylmethyl)acetamide is an organic compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol. This compound is characterized by the presence of a chloroacetamide group attached to a cyclohexenylmethyl moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Chloro-N-(cyclohexen-1-ylmethyl)acetamide typically involves the reaction of chloroacetyl chloride with cyclohexenylmethylamine under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the mixture is stirred at low temperatures to ensure the formation of the desired product. The reaction can be represented as follows:
ClCH2COCl+C6H11NH2→ClCH2CONH(C6H11)
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-Chloro-N-(cyclohexen-1-ylmethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted acetamides.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the amide group to an amine.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for nucleophilic substitution, and oxidizing or reducing agents for oxidation and reduction reactions .
Aplicaciones Científicas De Investigación
2-Chloro-N-(cyclohexen-1-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(cyclohexen-1-ylmethyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, resulting in various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Chloro-N-(cyclohexen-1-ylmethyl)acetamide can be compared with other similar compounds such as:
Chloroacetamide: A simpler compound with a similar chloroacetamide group but without the cyclohexenylmethyl moiety.
Fluoroacetamide: Contains a fluorine atom instead of chlorine and is used in different applications due to its distinct chemical properties.
Bromoacetamide: Similar to chloroacetamide but with a bromine atom, used in various chemical syntheses.
Propiedades
IUPAC Name |
2-chloro-N-(cyclohexen-1-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMJVFGXZYGQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













